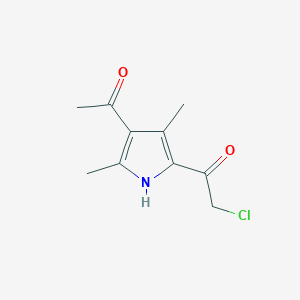

1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone

説明

Molecular Architecture and IUPAC Nomenclature

The compound’s molecular formula is C₁₀H₁₂ClNO₂ (molecular weight: 213.66 g/mol), consisting of a pyrrole ring substituted with an acetyl group at position 4, methyl groups at positions 3 and 5, and a 2-chloroethanone moiety at position 2. The IUPAC name reflects the systematic arrangement of these functional groups: 1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloroethanone .

Key structural features include:

- Pyrrole core : A five-membered aromatic ring with nitrogen at position 1.

- Acetyl group (C=OCH₃) : At position 4, introducing electron-withdrawing effects.

- Methyl groups (CH₃) : At positions 3 and 5, contributing steric bulk and electron-donating inductive effects.

- 2-Chloroethanone (Cl-C(=O)-CH₂-) : A reactive electrophilic group at position 2, enabling nucleophilic substitution reactions.

Table 1: Molecular Identifiers

| Identifier | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂ClNO₂ |

| Molecular Weight | 213.66 g/mol |

| SMILES | CC1=C(NC(=C1C(=O)C)C)C(=O)CCl |

| InChIKey | FAWXPXHWQQPVFU-UHFFFAOYSA-N |

The pyrrole ring’s conjugation and the chloroethanone group’s electrophilicity make this compound a valuable intermediate in organic synthesis.

Crystallographic Characterization and X-ray Diffraction Studies

While direct crystallographic data for 1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone remain unreported, insights can be drawn from related pyrrole derivatives. For example, 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester (C₁₁H₁₇NO₂) adopts a monoclinic crystal system (space group P2₁/c) with hydrogen bonding between the ester carbonyl and the pyrrole nitrogen.

Hypothetical crystallographic parameters for the target compound may include:

- Hydrogen bonding : Potential interactions between the chloroethanone carbonyl oxygen and pyrrole nitrogen.

- Steric effects : Bulky methyl groups at positions 3 and 5 may enforce a non-planar conformation.

- Packing : Possible π-π stacking or Cl···Cl interactions, though hindered by the methyl groups.

Table 2: Comparative Crystallographic Features

Further experimental studies are required to confirm these predictions.

Comparative Analysis with Related Pyrrolyl Chloroethanone Derivatives

The compound’s reactivity and stability are influenced by substituent variations. Below is a comparison with structurally similar derivatives:

Compound A : 2-Chloro-1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone (C₁₀H₁₄ClNO)

| Property | This Compound | Compound A |

|---|---|---|

| Substituent at C4 | Acetyl (C=OCH₃) | Ethyl (CH₂CH₃) |

| Molecular Weight | 213.66 g/mol | 199.68 g/mol |

| Reactivity | Higher (electron-withdrawing acetyl) | Lower (electron-donating ethyl) |

Compound B : 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloropropan-1-one (C₁₁H₁₄ClNO₂)

| Property | This Compound | Compound B |

|---|---|---|

| Chloroacetyl Group | Ethane (CH₂) | Propane (CH₃CH₂) |

| Stability | Higher (shorter chain) | Lower (longer chain) |

The acetyl group in the target compound enhances electrophilicity at the chloroethanone site, enabling more efficient nucleophilic substitutions compared to ethyl-substituted analogs.

Tautomerism and Conformational Dynamics

Tautomerism in pyrrole derivatives is typically limited due to aromatic stabilization. However, the chloroethanone group introduces potential keto-enol equilibrium.

Key considerations:

- Keto-enol tautomerism : Possible for the chloroethanone moiety (C=O ↔ C–O–H), but hindered by the electron-withdrawing Cl atom.

- Pyrrole ring stability : Conjugation restricts non-aromatic tautomerism.

- Steric effects : Methyl groups at C3 and C5 may force a fixed conformation, reducing tautomerism.

Theoretical analysis suggests the keto form dominates due to:

- Electronic effects : Cl withdraws electron density, stabilizing the carbonyl group.

- Steric factors : Bulky methyl groups prevent enol formation.

Table 3: Tautomer Stability

| Tautomer | Stability | Rationale |

|---|---|---|

| Keto (C=O) | High | Electron-withdrawing Cl, steric hindrance |

| Enol (C–O–H) | Low | Unfavorable resonance stabilization |

Experimental studies (e.g., NMR or IR spectroscopy) are needed to confirm these predictions.

特性

IUPAC Name |

1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-5-9(7(3)13)6(2)12-10(5)8(14)4-11/h12H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWXPXHWQQPVFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)C)C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368405 | |

| Record name | 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750611-31-5 | |

| Record name | 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Pyrrole Ring Formation and Functionalization

A common approach to obtain 4-acetyl-3,5-dimethylpyrrole derivatives involves the reaction of isoxazole precursors with 1,3-dicarbonyl compounds under catalytic conditions. For example, the domino transformation of isoxazoles with pentane-2,4-dione (a 1,3-dicarbonyl compound) in the presence of metal catalysts such as FeCl2·4H2O and NiCl2·6H2O yields substituted pyrroles with acetyl and methyl groups at the desired positions. This method provides good yields (up to 87%) and allows for structural diversity by varying the substituents on the isoxazole ring and the dicarbonyl compound.

Acetylation of Pyrrole Ring

Alternatively, acetylation of 3,5-dimethylpyrrole can be achieved by electrophilic substitution using acetyl chloride or acetic anhydride in the presence of a base such as pyridine. This step introduces the acetyl group at the 4-position of the pyrrole ring. The reaction conditions require careful temperature control to avoid over-acetylation or ring degradation.

Representative Preparation Procedure

Analytical and Purification Techniques

- Purification: Column chromatography on silica gel using light petroleum/ethyl acetate mixtures or recrystallization from ethanol or hexane/ether mixtures is employed to separate the desired product from side products.

- Characterization: The compounds are characterized by melting point determination, IR spectroscopy (noting characteristic carbonyl and pyrrole ring vibrations), 1H and 13C NMR spectroscopy (to confirm substitution pattern), and mass spectrometry (ESI-MS) to confirm molecular weight.

Summary of Key Research Findings

- The domino transformation of isoxazoles with 1,3-dicarbonyl compounds catalyzed by Fe and Ni salts is an efficient route to substituted pyrroles with acetyl and methyl groups.

- Phosphorus oxychloride-mediated chlorination/acylation is effective for introducing the 2-chloro-ethanone substituent on the pyrrole ring, yielding the target compound in good purity and yield.

- Reaction conditions such as temperature, atmosphere (nitrogen), and reaction time are critical to optimize yield and minimize side reactions.

- Purification by chromatography or crystallization ensures isolation of the compound suitable for further applications or biological testing.

This detailed synthesis approach integrates multiple research findings and provides a robust methodology for preparing 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone with high efficiency and purity, suitable for advanced chemical and pharmaceutical research.

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atom in the β-chloroethyl group undergoes nucleophilic substitution (S<sub>N</sub>1/S<sub>N</sub>2) with amines, thiols, or alkoxides. For example:

-

Reaction with amines : Substitution with primary/secondary amines yields 2-amino derivatives under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>/CH<sub>3</sub>CN) .

-

Thiol substitution : Thiophenol derivatives form in polar aprotic solvents like DMF.

Table 1: Nucleophilic Substitution Examples

| Reactant | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzylamine | K<sub>2</sub>CO<sub>3</sub>, CH<sub>3</sub>CN, 80°C | 2-(Benzylamino)ethanone derivative | 85 | |

| Sodium methoxide | DMF, RT | 2-Methoxyethanone analog | 72 |

Oxidation and Reduction

The acetyl and chloro groups participate in redox transformations:

-

Oxidation : Treatment with KMnO<sub>4</sub> in acidic medium converts the acetyl group to a carboxylic acid.

-

Reduction : LiAlH<sub>4</sub> reduces the ketone to a secondary alcohol while retaining the chloro group.

Table 2: Redox Reactions

| Reaction Type | Reagent/Conditions | Product | Key Observation |

|---|---|---|---|

| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, 60°C | Carboxylic acid derivative | Selective C=O oxidation |

| Reduction | LiAlH<sub>4</sub>, THF, 0°C | 2-Chloro-1-(pyrrolyl)ethanol | Retention of Cl substituent |

Cross-Coupling Reactions

The chloro group enables Pd-catalyzed couplings (e.g., Suzuki-Miyaura) for aryl/heteroaryl introductions:

-

Suzuki coupling : Using Pd(PPh<sub>3</sub>)<sub>4</sub> and boronic acids, aryl groups replace chlorine in toluene/water.

Table 3: Cross-Coupling Examples

| Boronic Acid | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub> | 2-Phenylethanone derivative | 78 |

| 4-Pyridylboronic acid | Same as above | Heteroaryl-substituted ethanone | 65 |

Hydrolysis and Cyclization

-

Acidic hydrolysis : HCl/EtOH cleaves the acetyl group to form a free amine intermediate, which cyclizes into pyrrole-fused heterocycles (e.g., oxadiazoles) .

-

Cyclocondensation : With hydrazines, the compound forms pyrazole derivatives via ketone-hydrazine Schiff base formation .

Mechanistic Insight :

科学的研究の応用

Medicinal Chemistry

1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone has been investigated for its potential therapeutic applications. The pyrrole ring structure is known for its biological activity, and derivatives of this compound may exhibit anti-inflammatory and anticancer properties.

Case Study : Research has shown that compounds with similar pyrrole structures can inhibit certain enzymes involved in cancer cell proliferation. Further studies are needed to explore the specific mechanisms and efficacy of this compound in clinical settings.

Material Science

The compound can be utilized in the synthesis of novel materials with specific electronic or optical properties. Its chlorinated structure may enhance the reactivity and functionality of polymers or coatings.

Data Table: Potential Material Applications

| Application Area | Description |

|---|---|

| Coatings | Development of protective coatings with enhanced durability. |

| Polymers | Synthesis of polymers with tailored electrical properties. |

| Sensors | Use in the fabrication of chemical sensors due to its reactive nature. |

Proteomics Research

The compound is available for purchase by research institutions for use in proteomics studies, particularly in the analysis of protein interactions and modifications.

Usage Example : In proteomics, this compound can serve as a reagent for labeling proteins or peptides, facilitating their identification and quantification through mass spectrometry.

作用機序

The mechanism of action of 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone involves its interaction with specific molecular targets and pathways. The chloro group can undergo nucleophilic substitution, leading to the formation of various biologically active derivatives. These derivatives can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to desired therapeutic effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethan-1-one (CAS: 1500-93-2)

- Structure: Lacks the 4-acetyl and 2-chloro substituents, retaining only the 3,5-dimethyl groups and a single ethanone moiety.

- Properties : Melting point (118–121°C) is lower than expected for the target compound, highlighting the impact of the chloro group on intermolecular forces .

- Synthesis : Prepared via direct acylation of 2,4-dimethylpyrrole, whereas the target compound likely requires additional chlorination steps .

2-Chloro-1-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl]ethanone (CAS: 554442-53-4)

- Structure: Shares the chloro-ethanone group but includes a 4-methoxyphenylethyl substituent, increasing steric bulk (molar mass: 305.8 g/mol).

- Applications : The methoxyphenyl group may enhance lipophilicity, making it more suitable for membrane penetration in drug design compared to the acetyl group in the target compound .

(3,5-Dimethyl-1H-pyrrol-2-yl)(o-tolyl)methanone (Compound 6 in )

- Structure: Features an o-tolyl (2-methylphenyl) group instead of chloro-ethanone.

- Reactivity : The aromatic ring enables π-π stacking in crystal structures, whereas the chloro group in the target compound may promote halogen bonding .

Obatoclax Mesylate (CAS: 803712-79-0)

- Structure : Contains a (3,5-dimethyl-1H-pyrrol-2-yl)methylene group linked to an indole scaffold.

- Biological Activity : Acts as an anticancer agent by inhibiting Bcl-2 proteins. The target compound’s chloro-acetyl substituents could modulate similar pathways but with distinct binding affinities .

Structural and Functional Analysis

Substituent Effects

- Electron-Donating Groups (Methyl) : Stabilize the pyrrole ring via inductive effects, enhancing resistance to electrophilic substitution.

- Electron-Withdrawing Groups (Acetyl, Chloro) : Increase electrophilicity at the carbonyl carbon, making the compound reactive toward nucleophiles (e.g., in condensation reactions) .

Crystallographic Insights

Comparative studies of related compounds suggest that chloro substituents often reduce crystal symmetry due to anisotropic displacement .

生物活性

1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and cytotoxic effects, supported by relevant case studies and research findings.

- Molecular Formula : C10H12ClNO2

- Molecular Weight : 213.66 g/mol

- SMILES Notation : CC(=O)C1=C(N(C)C)C(=C(C)N1)Cl

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing promising results in several areas:

Antibacterial Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antibacterial properties. In a study comparing various pyrrole derivatives, this compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 3.90 |

| Bacillus subtilis | 7.80 |

Antifungal Activity

The compound also showed antifungal activity against Candida albicans, with MIC values indicating moderate effectiveness. For instance, it was reported to have an MIC of 62.50 μg/mL against this pathogen .

Cytotoxic Effects

In vitro studies assessing the cytotoxicity of the compound on cancer cell lines have shown that it preferentially suppresses the growth of rapidly dividing cells such as A549 (lung cancer cells). The cytotoxicity was evaluated using standard assays where IC50 values were determined to assess the concentration required to inhibit cell growth by 50% .

Case Studies and Research Findings

Several studies have explored the biological implications of pyrrole derivatives:

- Study on Antimicrobial Activity : A comprehensive evaluation of pyrrole derivatives highlighted their potential as lead compounds for developing new antibacterial agents. The study found that modifications in the pyrrole structure significantly influenced their antimicrobial potency against various pathogens .

- Cytotoxicity Assessment : In a recent investigation focusing on the cytotoxic effects of pyrrole-based compounds, it was found that specific structural features contributed to enhanced activity against tumor cells. The study emphasized the importance of the acetyl and dimethyl substitutions in enhancing biological activity .

Q & A

Q. Example Workflow :

Data integration (HKL-2000).

SHELXD for heavy atom location.

SHELXL for least-squares refinement with restraints for flexible groups .

Advanced: What methodological approaches optimize acylation and bromination steps in synthesis?

Answer:

- Acylation : Use EtMgBr for selective deprotonation of pyrrole, followed by 2-methylbenzoyl chloride at –78°C to avoid over-substitution .

- Bromination : NBS (N-bromosuccinimide) in CCl₄ at 0°C ensures regioselective bromination at the pyrrole 4-position .

Q. Troubleshooting :

- Monitor reaction progress via TLC to prevent di-bromination.

- Purify intermediates via column chromatography (hexane/EtOAc) .

Advanced: How do structural modifications influence biological activity?

Answer:

Structure-Activity Relationship (SAR) Insights :

| Substituent (R) | Antibacterial Activity (MIC, µg/mL) | Antifungal Activity (vs. C. albicans) |

|---|---|---|

| 4-NO₂ (Deriv. 28) | Moderate (25–50) | High (MIC = 12.5) |

| 3-Cl (Deriv. 21) | High (6.25–12.5) | Moderate (25) |

| 4-OCH₃ (Deriv. 30) | Low (>50) | Low (>50) |

- Electron-withdrawing groups (e.g., NO₂, Cl) enhance activity by increasing electrophilicity .

- Bulkier substituents (e.g., 2,4,5-trichloro) reduce solubility, lowering efficacy .

Advanced: What strategies resolve ambiguities in molecular structure determination?

Answer:

- X-ray vs. NMR Conflicts :

- Mass Spec Anomalies :

Case Study :

In derivative 23 (2,4-dichloro), crystallography confirmed the Z-configuration of the diazenyl group, resolving NMR ambiguity about geometric isomerism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。